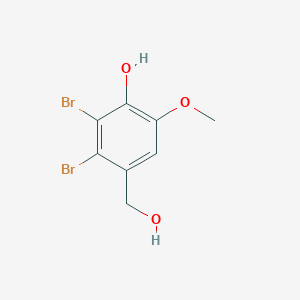
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and are often derived from marine sources
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of a suitable phenolic precursor. One common method is the bromination of 4-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 2,3-Dibromo-4-(carboxymethyl)-6-methoxyphenol.
Reduction: 4-(Hydroxymethyl)-6-methoxyphenol.
Substitution: 2,3-Dimethoxy-4-(hydroxymethyl)-6-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. The compound’s bromine atoms and phenolic hydroxyl groups play crucial roles in its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-4,5-dihydroxybenzyl ether: Another brominated phenol with similar biological activities.
2,3-Dibromo-4,5-dihydroxyphenylmethane: Known for its antimicrobial properties.
Uniqueness
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1940-81-4 |
|---|---|
Molekularformel |
C8H8Br2O3 |
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
2,3-dibromo-4-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,11-12H,3H2,1H3 |
InChI-Schlüssel |
YEZYWTTWXJRYOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CO)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
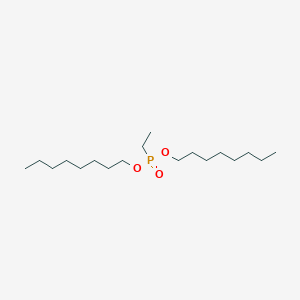
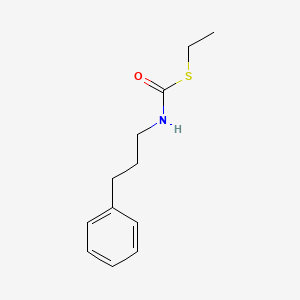
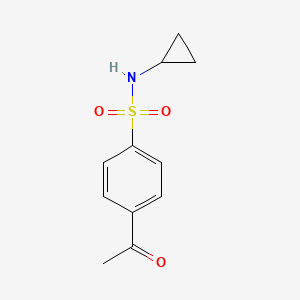

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

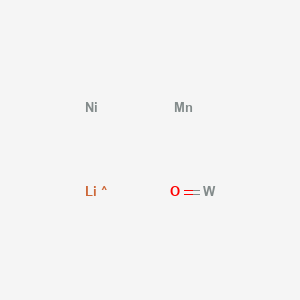

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
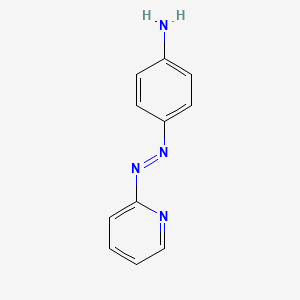
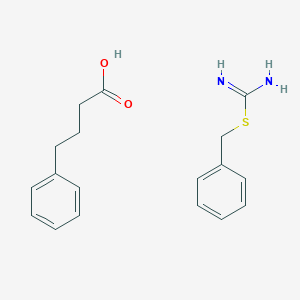
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
